molecular formula C11H14O2 B12561011 2-Methoxy-6-methyl-4-prop-1-enylphenol CAS No. 186743-29-3

2-Methoxy-6-methyl-4-prop-1-enylphenol

Katalognummer: B12561011
CAS-Nummer: 186743-29-3
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: WNRFSDIWIBKOKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-6-methyl-4-prop-1-enylphenol is an organic compound with the molecular formula C11H14O2. It is a phenolic compound characterized by the presence of a methoxy group, a methyl group, and a prop-1-enyl group attached to the benzene ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methyl-4-prop-1-enylphenol typically involves the alkylation of a phenolic precursor. One common method is the reaction of 2-methoxy-6-methylphenol with an appropriate alkylating agent under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the alkylating agent can be an allyl halide or a similar compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-6-methyl-4-prop-1-enylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Alcohols and other reduced phenolic compounds.

    Substitution: Halogenated or nitrated phenolic derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-6-methyl-4-prop-1-enylphenol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methoxy-6-methyl-4-prop-1-enylphenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in neuroinflammation and neurodegeneration . By inhibiting this pathway, the compound can reduce inflammation and protect against neuronal damage.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-4-prop-2-enylphenol: Similar structure but with a different position of the prop-2-enyl group.

    4-Allyl-2-methoxyphenol:

Uniqueness

2-Methoxy-6-methyl-4-prop-1-enylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway sets it apart from other similar compounds, making it a valuable compound for research in neurodegenerative diseases .

Eigenschaften

CAS-Nummer

186743-29-3

Molekularformel

C11H14O2

Molekulargewicht

178.23 g/mol

IUPAC-Name

2-methoxy-6-methyl-4-prop-1-enylphenol

InChI

InChI=1S/C11H14O2/c1-4-5-9-6-8(2)11(12)10(7-9)13-3/h4-7,12H,1-3H3

InChI-Schlüssel

WNRFSDIWIBKOKJ-UHFFFAOYSA-N

Kanonische SMILES

CC=CC1=CC(=C(C(=C1)C)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.